molecular formula C18H24NO3P B14497177 Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester CAS No. 63000-01-1

Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester

Cat. No.: B14497177
CAS No.: 63000-01-1
M. Wt: 333.4 g/mol
InChI Key: BQSCXYUJYYPMDN-UHFFFAOYSA-N
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Description

Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester is a chemical compound with the molecular formula C11H17O3P. It is also known by other names such as diethyl benzylphosphonate and benzylphosphonic acid diethyl ester . This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester can be synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide . For example, the reaction of trimethylphosphite with methyl iodide produces dimethyl methylphosphonate .

Industrial Production Methods

Industrial production of phosphonic acid esters often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that uses bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester is unique due to its specific structure and the presence of both phenyl and benzyl groups. This structural feature allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity .

Properties

IUPAC Name

N-benzyl-1-diethoxyphosphoryl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO3P/c1-3-21-23(20,22-4-2)18(17-13-9-6-10-14-17)19-15-16-11-7-5-8-12-16/h5-14,18-19H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSCXYUJYYPMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NCC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453204
Record name Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63000-01-1
Record name Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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